![molecular formula C17H21N3O3S B5524441 N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5524441.png)
N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclohexanecarboxamide
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Description
The compound belongs to a class of chemicals that have garnered interest due to their unique structural features and potential biological activities. Its complex nomenclature reflects a structure that incorporates elements such as a benzothiazole ring, a cyclohexanecarboxamide moiety, and specific functional groups that impart distinct chemical properties.
Synthesis Analysis
The synthesis of related benzothiazole derivatives involves multi-step chemical reactions, including Ugi reactions followed by subsequent transformations to achieve the desired structural complexity. Notably, compounds like N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides have been synthesized and studied for their cytotoxic and antimicrobial activities, indicating a methodological framework for synthesizing similar compounds (Nam et al., 2010).
Scientific Research Applications
Antimicrobial and Cytotoxic Activities
A study on the synthesis and evaluation of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, highlighted their significant cytotoxicity against cancer cell lines (A549, MCF7-MDR, HT1080) and moderate inhibitory effects on bacterial and fungal growth. This suggests the potential utility of such compounds in developing anticancer and antimicrobial agents (Nam et al., 2010).
Neuroprotective Effects
Research into benzothiazole derivatives has also explored their neuroprotective properties. For example, compounds designed around benzothiazole structures have shown promising results in models of neurological diseases, offering pathways for the development of treatments for conditions like stroke and neurodegeneration. This is exemplified by studies focusing on the synthesis and activity of specific benzothiazole derivatives, indicating their role in apoptosis induction in leukemia cells through mitochondrial and caspase-dependent pathways, which could be leveraged for neuroprotection (Repický et al., 2009).
Corrosion Inhibition
Benzothiazole derivatives have found applications as corrosion inhibitors for metals, offering protection against degradation in aggressive environments. An experimental study demonstrated the effectiveness of certain benzothiazole compounds in inhibiting corrosion of carbon steel in acidic solutions. This research outlines the potential of these compounds in extending the life of metal structures and components through chemical means (Hu et al., 2016).
Liquid Crystal Applications
The synthesis of new Schiff base ester liquid crystals with a benzothiazole core has been reported, where the benzothiazole derivatives exhibited liquid crystalline properties. These materials could be useful in the development of display technologies and optical devices, indicating the versatility of benzothiazole compounds in materials science (Ha et al., 2010).
properties
IUPAC Name |
N-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-23-12-7-8-13-14(9-12)24-17(19-13)20-15(21)10-18-16(22)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLWIUIVLFTTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CNC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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